(S)-2-Methylbutylamine
Overview
Description
(S)-2-Methylbutylamine, also known as isopentylamine, is an organic compound with the chemical formula C₅H₁₁N . It is a primary amine with a branched alkyl group attached to the nitrogen atom. The compound has a strong, ammonia-like odor and is commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of (S)-2-Methylbutylamine can be achieved through several methods, including reductive amination of 2-methylbutanal or by reacting 2-methylbutyl chloride with ammonia. The choice of synthetic route depends on the desired enantiomer (S or R).Molecular Structure Analysis
The molecular structure of (S)-2-Methylbutylamine consists of a pentyl chain (four carbon atoms) with an amino group (NH₂) attached to the second carbon. The chiral center at the second carbon gives rise to the two enantiomers, (S)- and ®-2-Methylbutylamine.Chemical Reactions Analysis
(S)-2-Methylbutylamine can participate in various chemical reactions, including nucleophilic substitution, reductive amination, and acid-base reactions. It can form salts with acids, such as (S)-2-Methylbutylamine hydrochloride.Physical And Chemical Properties Analysis
- Physical Properties :
- Colorless liquid
- Boiling point: Approximately 102°C
- Density: Approximately 0.75 g/cm³
- Chemical Properties :
- Soluble in water
- Basic (alkaline) due to the amino group
Scientific Research Applications
Chiral Recognition in Supramolecular Chemistry : (S)-2-Methylbutylamine shows significant potential in enantiomeric discrimination within supramolecular chemistry. Research by Rekharsky et al. (2006) demonstrates that achiral cucurbiturils, when combined with (S)-2-Methylbutylamine, can discriminate enantiomers with up to 95% enantioselectivity in aqueous solutions. This is a landmark finding for chiral recognition in achiral systems (Rekharsky et al., 2006).
Antifouling Applications in Marine Environments : The compound has been identified in studies related to marine pollution, specifically in the context of antifouling compounds. Gough et al. (1994) conducted a survey on the presence of antifouling compounds, including (S)-2-Methylbutylamine, in southern England coastal waters, indicating its relevance in environmental studies (Gough et al., 1994).
DNA Interaction in Antitumor Research : Prokop et al. (2004) explored the role of (S)-2-Methylbutylamine in the modification of mammalian and plasmid DNAs by novel platinum compounds. These compounds, including (S)-2-Methylbutylamine, showed increased cytotoxicity in tumor cell lines, including those resistant to cisplatin. This research contributes to the understanding of new strategies in antitumor therapy (Prokop et al., 2004).
Food Safety and Flavoring Agents : A study by the Food Safety Commission of Japan (2019) evaluated (S)-2-Methylbutylamine as a flavoring agent in foods. The research concluded that the compound, along with other similar agents, poses no safety concern when used as flavorings in foods (Food Safety Commission of Japan, 2019).
Synthesis Methods in Chemical Research : Senthamarai et al. (2018) discussed a reductive amination process for the synthesis of N-methylated and N-alkylated amines, such as (S)-2-Methylbutylamine, using cobalt oxide nanoparticles. This highlights the compound's relevance in the development of new synthetic methods in chemistry (Senthamarai et al., 2018).
Role in Ehrlich Degradation and Fermented Foods : Granvogl et al. (2006) investigated the formation of amines, including 2-Methylbutylamine, during the thermal processing of cocoa, revealing insights into the pathways of the Strecker reaction. This research is significant in understanding flavor compound formation in fermented foods (Granvogl et al., 2006).
Safety And Hazards
- (S)-2-Methylbutylamine is flammable and should be handled with care.
- It may cause skin and eye irritation.
- Proper ventilation and personal protective equipment are recommended during handling.
Future Directions
- Further research on the applications of (S)-2-Methylbutylamine in drug development.
- Investigation into its potential as a chiral building block in organic synthesis.
properties
IUPAC Name |
(2S)-2-methylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROPLWGFCORRM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311845 | |
Record name | (S)-(-)-2-Methylbutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylbutylamine | |
CAS RN |
34985-37-0 | |
Record name | (S)-(-)-2-Methylbutylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34985-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Methylbutylamine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034985370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(-)-2-Methylbutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-methylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLBUTYLAMINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q8RZF45X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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